molecular formula C9H8N4O B151749 (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone CAS No. 931114-35-1

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone

Cat. No. B151749
M. Wt: 188.19 g/mol
InChI Key: DFXNAJDPHAGQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compounds described in the provided papers are derivatives of (5-Amino-1H-pyrazol-4-yl)(pyridin-2-yl)methanone, which are part of a broader class of chemicals that have been synthesized for their potential pharmacological properties. These derivatives have been found to exhibit central nervous system depressant activity, with some showing potential as anticonvulsant agents and others suggesting antipsychotic effects . The specific derivatives mentioned include various substitutions on the pyrazole ring and different aryl groups attached to the methanone moiety, which contribute to their activity and potency .

Synthesis Analysis

The synthesis of these derivatives involves the introduction of different alkyl and aryl groups to the core (5-amino-1H-pyrazol-4-yl)methanone structure. The paper details the synthesis of a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which demonstrated a range of CNS depressant activities. The most active compound against pentylenetetrazole-induced convulsions was identified as (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone. The synthesis process is likely to involve multiple steps, including the formation of the pyrazole ring, introduction of the amino group, and subsequent attachment of the aryl methanone group.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The amino group at the 5-position of the pyrazole ring is a key feature for the biological activity of these molecules. The variations in the molecular structure, such as the substitution of different alkyl groups at the 1 and 3 positions of the pyrazole ring and the attachment of various aryl methanone groups, play a significant role in determining the pharmacological profile of each derivative .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The amino group can participate in various chemical reactions, including the formation of salts and interactions with electrophiles. The aryl methanone moiety can undergo reactions typical of ketones, such as nucleophilic addition. The presence of halogens on the aryl group can also lead to substitution reactions that may be utilized in further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the presence of halogens might increase the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier and exert CNS effects . The specific physical and chemical properties of each derivative would need to be determined experimentally.

Scientific Research Applications

Synthesis and Applications in Antimicrobial and Antioxidant Activities

  • Antibacterial and Antioxidant Activities : Derivatives of pyrazole, including those similar to (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone, have been synthesized and shown to possess moderate antibacterial and antioxidant activities. These compounds were tested against Gram-positive and Gram-negative bacteria and evaluated for their radical scavenging activity using DPPH. This highlights the potential of these compounds in therapeutic applications related to bacterial infections and oxidative stress (Golea Lynda, 2021).

Anticancer Properties

  • Potential Anticancer Agents : A series of pyrazole derivatives, structurally related to the query compound, demonstrated higher anticancer activity than the reference drug, doxorubicin, in some cases. These compounds' significant anticancer properties suggest their potential role in developing new therapeutic agents for cancer treatment (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Antitubercular and Antimycobacterial Activity

  • Antitubercular and Antimycobacterial Effects : Pyrazole derivatives including (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone showed promising antitubercular and antimycobacterial activities. These activities were tested against Mycobacterium tuberculosis and other mycobacterial strains, underlining the compounds' potential in treating tuberculosis and related infections (S. Neha, K. Nitin, Yadav Mithleshand Pathak Devender, 2013).

Antimicrobial Activity

  • Broad Antimicrobial Activity : Various pyrazole derivatives, related to the compound of interest, exhibited broad antimicrobial activity. This includes efficacy against multiple bacterial and fungal strains, suggesting these compounds' versatility in addressing a range of infectious diseases (N. Desai, B. Patel, B. Dave, 2016).

Antiviral Potential

Safety And Hazards

The safety information for “(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, and ensuring adequate ventilation .

properties

IUPAC Name

(5-amino-1H-pyrazol-4-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-9-6(5-12-13-9)8(14)7-3-1-2-4-11-7/h1-5H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNAJDPHAGQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.